Isoline

Beschreibung

Contextualization within Natural Product Chemistry

Pyrrolizidine (B1209537) alkaloids (PAs) represent a substantial group of secondary plant metabolites found globally in over 6,000 plant species. psu.edufu-berlin.de These compounds are prevalent in various genera, including Senecio, Ligularia, Eupatorium, Crotalaria, Heliotropium, and Cynoglossum. psu.edu Isoline, specifically, has been isolated from plants such as the traditional Chinese medicinal herb Ligularia duciformis and Senecio ruwenzoriensis or Senecio othonniformis Fourcade. nih.govbiocrick.comnih.govmedkoo.comafricaresearchconnects.com

Within the framework of natural product chemistry, this compound is structurally related to bisline (B1604929) (C18H27NO6), with this compound being the acetate (B1210297) derivative of bisline. africaresearchconnects.com Hydrolysis of this compound yields acetic acid, retronecine (B1221780), and a newly identified compound known as isolinecic acid (C10H18O6). africaresearchconnects.com This hydrolysis process highlights the chemical relationships and potential metabolic pathways within this family of alkaloids. nih.govafricaresearchconnects.com

Historical Perspective of this compound Research

The identification and structural elucidation of this compound mark a significant point in the study of natural products. This compound, alongside bisline, was identified as a novel alkaloid from the plant Senecio othonniformis Fourcade. africaresearchconnects.com Early research efforts focused on suggesting the structures for these newly discovered alkaloids, contributing to the expanding knowledge of Senecio alkaloids. africaresearchconnects.com The investigation into the structural characteristics of compounds like this compound has been emphasized as crucial for advancing understanding in pharmacology and the broader field of natural product chemistry. africaresearchconnects.com

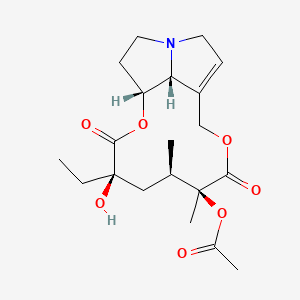

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,4R,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO7/c1-5-20(25)10-12(2)19(4,28-13(3)22)17(23)26-11-14-6-8-21-9-7-15(16(14)21)27-18(20)24/h6,12,15-16,25H,5,7-11H2,1-4H3/t12-,15-,16-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLGZMTXKJYONK-ACLXAEORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952412 | |

| Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30000-36-3 | |

| Record name | Isoline (alkaloid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30000-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoline (alkaloid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030000363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGE82EDN24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation of Isoline

Plant Sources and Distribution

Isoline's presence has been documented in several plant organisms, highlighting its distribution within certain botanical families known for producing pyrrolizidine (B1209537) alkaloids.

Ligularia duciformis, a traditional Chinese medicinal herb, is a known source of this compound. nih.govbiocrick.combioscience.co.ukresearchgate.netoup.com this compound is considered a major retronecine-type pyrrolizidine alkaloid found in this plant. researchgate.netoup.com

Table 1: this compound Occurrence in Ligularia duciformis

| Plant Species | Compound | Type of Compound |

| Ligularia duciformis | This compound | Retronecine-type alkaloid |

This compound has also been isolated from Senecio othonniformis Fourcade. africaresearchconnects.comresearchgate.netbiocrick.comrsc.org In this plant, this compound is characterized as the acetate (B1210297) derivative of another alkaloid, bisline (B1604929), with both compounds being novel additions to the known alkaloids from this species. africaresearchconnects.comresearchgate.netbiocrick.comrsc.org

Table 2: this compound Occurrence in Senecio othonniformis Fourcade

| Plant Species | Compound | Related Compound | Molecular Formula |

| Senecio othonniformis Fourcade | This compound | Bisline (acetate derivative) | C20H29NO7 |

Isolation Methodologies from Natural Sources

The isolation of natural products like this compound from plant materials generally commences with extraction, followed by purification. Solvent extraction is a conventional method, wherein organic solvents are employed to dissolve target compounds from the raw plant material. rroij.comnatpro.com.vn Common solvent extraction techniques include solid-liquid extraction, Soxhlet extraction, and maceration. rroij.com A recommended preliminary extraction strategy for plant material involves successive extraction with various solvents such as hexane, chloroform (B151607) or ethyl acetate, and methanol. natpro.com.vn

Following extraction, the crude extract undergoes purification to isolate the desired compounds. Chromatography is a widely utilized separation technique in natural products isolation, owing to its effectiveness in separating compounds based on their physical and chemical properties. rroij.com High-Performance Liquid Chromatography (HPLC) is a frequently employed chromatographic method for the separation and determination of natural products, including this compound and its metabolites. oup.combiocrick.comrroij.comnatpro.com.vn Preparative HPLC is particularly valuable for separating structurally similar compounds. natpro.com.vn For instance, this compound isolated from Ligularia duciformis has been reported to achieve purity exceeding 99% through analyses involving thin-layer chromatography (TLC), HPLC, and Nuclear Magnetic Resonance (NMR). oup.com Structural determination of this compound and related compounds, such as bisline, has been achieved through advanced analytical techniques, including NMR and mass spectrometry, in conjunction with degradation studies. africaresearchconnects.com

Chemical Structure and Stereochemical Elucidation of Isoline

Primary Structural Determination

The initial phase of Isoline's structural elucidation focused on establishing its elemental composition and identifying the characteristic core structure common to its class of natural products.

The molecular formula of this compound has been determined to be C20H29NO7 cdutcm.edu.cnnih.govnih.govfishersci.comchemicalbook.com. This formula corresponds to a molecular weight of 395.45 g/mol nih.govnih.govchemicalbook.com. Such molecular formulas are typically derived through techniques such as high-resolution mass spectrometry (HRMS) and elemental analysis, which provide precise mass measurements and elemental ratios, respectively.

Table 1: Key Molecular Data for this compound

| Property | Value |

| Molecular Formula | C20H29NO7 |

| Molecular Weight | 395.45 g/mol |

This compound is recognized as a retronecine-type pyrrolizidine (B1209537) alkaloid (PA) fishersci.com. Pyrrolizidine alkaloids are a diverse group of natural compounds characterized by a pyrrolizidine heterocyclic nucleus. This core structure typically features a hydroxymethyl group at position 1 (known as a necine base) and is often esterified with various aliphatic acids, referred to as necic acids. Retronecine (B1221780) itself serves as a common foundational core for numerous other pyrrolizidine alkaloids. Retronecine-type PAs are specifically derived from 1,2-unsaturated pyrrolizidine bases, a structural feature crucial for their classification within this alkaloid family.

Absolute Configuration Analysis

Determining the absolute configuration of this compound, particularly its chiral centers, was a critical step in fully defining its three-dimensional structure. This involved detailed characterization of its acid portion and subsequent degradation studies.

Table 2: Key Molecular Data for Isolinecic Acid

| Property | Value |

| Chemical Name | (2S,3R,5S)-5-ethyl-2,5-dihydroxy-2,3-dimethylhexanedioic acid |

| Molecular Formula | C10H18O6 |

| CAS Number | 30000-37-4 |

The absolute stereochemistry of this compound was further confirmed through degradation studies, specifically involving the breakdown of isolinecic acid. These studies led to the formation of a key degradation product, 3-methylheptane-2,5-dione. The stereochemistry of this degradation product was previously established, allowing for the correlative assignment of the absolute configuration within this compound itself. This method of correlating the stereochemistry of a complex molecule to a simpler, known degradation product is a classical approach in natural product chemistry.

Spectroscopic and Spectrometric Elucidation Techniques

Mass spectrometry (MS) is a fundamental technique used to determine the molecular mass of a compound and to provide information about its fragmentation patterns, which can reveal structural subunits. Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within the molecule, such as hydroxyl, carbonyl, and ester linkages, through their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR) and carbon-13 (13C NMR) techniques, is crucial for detailed structural determination. 1H NMR provides information on the number, chemical environment, and coupling relationships of hydrogen atoms, while 13C NMR reveals the carbon skeleton and the chemical environment of each carbon atom.

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity and spatial relationships within complex molecules like this compound. These include:

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, revealing direct proton-proton connectivities.

Heteronuclear Multiple-Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons, typically over two or three bonds, which is vital for connecting different structural fragments.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Provides direct one-bond correlations between protons and carbons, confirming H-C connectivities.

The combined application of these spectroscopic and spectrometric methods allows for the comprehensive determination of a complex natural product's structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic compounds, including complex natural products like this compound solubilityofthings.comsgs-institut-fresenius.de. It provides invaluable insights into the carbon-hydrogen framework and the connectivity of atoms within a molecule solubilityofthings.comyoutube.com. For this compound, NMR analyses (likely including ¹H NMR and ¹³C NMR) were utilized to determine its purity and identity oup.com. Specifically, ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments (chemical shifts), and their spatial relationships to neighboring protons (splitting patterns), which are critical for building the molecular skeleton egyankosh.ac.inmasterorganicchemistry.comyoutube.com. ¹³C NMR provides information about the carbon backbone, indicating the number of distinct carbon atoms and their hybridization states masterorganicchemistry.comyoutube.com. The comprehensive data obtained from NMR spectroscopy is essential for assigning the precise stereochemistry of chiral centers present in the this compound molecule nih.gov.

Mass Spectrometry (MS) in Structural Confirmation

Mass Spectrometry (MS) plays a vital role in confirming the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns, which can be indicative of specific structural features solubilityofthings.commasterorganicchemistry.com. In the case of this compound, MS analysis was employed to confirm its purity and identity oup.com. The molecular ion peak (M+) observed in the mass spectrum corresponds to the molecular weight of this compound (CHNO), which is approximately 395.19 Da uni.lu. Fragmentation patterns generated in MS provide clues about the substructures present by breaking the molecule into characteristic ions, thereby aiding in the confirmation of the proposed chemical structure solubilityofthings.commasterorganicchemistry.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy in Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy and Infrared (IR) spectroscopy are important complementary techniques used for the characterization of organic compounds. UV-Vis spectroscopy is primarily used to detect the presence of chromophores and conjugated systems within a molecule, as these functional groups absorb light in the UV and visible regions of the electromagnetic spectrum egyankosh.ac.inmasterorganicchemistry.com. For this compound, UV analysis was used to determine its purity and identity oup.com.

Infrared (IR) spectroscopy is highly effective in identifying specific functional groups present in a molecule through their characteristic vibrational absorption bands solubilityofthings.comegyankosh.ac.inmasterorganicchemistry.com. For example, the presence of hydroxyl (-OH), carbonyl (C=O), or ester linkages, which are common in pyrrolizidine alkaloids, can be identified by their distinct absorption frequencies in the IR spectrum masterorganicchemistry.com. IR spectroscopic analysis was also applied to this compound to confirm its purity and identity oup.com.

Structural Relationship with Related Pyrrolizidine Alkaloids

This compound belongs to the class of pyrrolizidine alkaloids, which are known for their diverse structures and biological activities researchgate.netnih.gov. Its structure exhibits key relationships with other prominent pyrrolizidine alkaloids, particularly Bisline (B1604929), Clivorine (B1239113), and Monocrotaline (B1676716).

Comparative Structural Analysis with Bisline (Deacetylated this compound)

Bisline, with the molecular formula CHNO nih.govnih.gov, has been identified as a major deacetylated metabolite of this compound researchgate.net. This relationship highlights a direct structural interconversion, where Bisline (M1) is formed from this compound through a deacetylation process researchgate.netresearchgate.net. The structural relationship between this compound and Bisline is significant, as X-ray crystallography studies on Bisline, alongside chemical interconversion experiments with this compound, were instrumental in revising the previously assigned structures of both alkaloids and their related isolinecic acid nih.gov. This indicates that Bisline represents a core structural component that is modified in this compound by the presence of an acetyl group.

Comparative Structural Analysis with Clivorine and Monocrotaline

This compound shares structural similarities with other well-known pyrrolizidine alkaloids, Clivorine (CHNO) nih.gov and Monocrotaline (CHNO) wikipedia.orgnih.govuni.lu. Specifically, this compound is structurally similar to Clivorine in its necic acid moiety researchgate.net. Clivorine is an otonecine-type pyrrolizidine alkaloid, found abundantly in several Ligularia species plos.orgsemanticscholar.org. In contrast, this compound shares structural similarities with Monocrotaline in its necine base moiety researchgate.net. Monocrotaline is a retronecine-type pyrrolizidine alkaloid primarily found in plants of the Crotalaria genus wikipedia.orgplos.org. These comparative structural analyses are vital for understanding the broader family of pyrrolizidine alkaloids and their structural diversity, which often involves variations in the necine base and the esterifying necic acid components nih.gov.

Chemical Synthesis and Derivatization Studies of Isoline and Its Analogues

Total Synthesis Approaches for Isoline

A complete total synthesis of this compound has not been extensively documented in publicly available scientific literature. However, the synthesis of the core pyrrolizidine (B1209537) structure is a well-explored area of organic chemistry. General strategies for the construction of the pyrrolizidine nucleus, which could be adapted for the synthesis of this compound's necine base, retronecine (B1221780), often involve the creation of a bicyclic system from acyclic or monocyclic precursors.

Key synthetic strategies that could be applied to the synthesis of the retronecine portion of this compound include:

Intramolecular Reductive Amination: This approach often involves the cyclization of a dialdehyde (B1249045) or keto-aldehyde precursor with an amine to form the bicyclic pyrrolizidine skeleton.

Cycloaddition Reactions: 1,3-dipolar cycloadditions of azomethine ylides with appropriate dipolarophiles can be a powerful tool for constructing the five-membered rings of the pyrrolizidine core.

Ring-Closing Metathesis (RCM): RCM has been employed to form one of the five-membered rings in the pyrrolizidine system from a diene precursor.

Once the necine base is synthesized, the subsequent esterification with the necic acid, isolinecic acid, would complete the total synthesis of this compound. This esterification can be challenging due to the sterically hindered nature of the hydroxyl groups on both the necine base and the necic acid.

Synthesis of this compound Metabolites and Analogues

The synthesis of metabolites and analogues of this compound is crucial for understanding its biological activity and for developing new compounds with modified properties.

Dehydro-Isoline is a pyrrolic metabolite of this compound, also known as a dehydro-pyrrolizidine alkaloid (DHPA). These compounds are generally not synthesized as stable end-products but are formed in situ through metabolic activation. The synthesis of dehydro-pyrrolizidine alkaloids is typically achieved through the oxidation of the necine base of the parent alkaloid. mdpi.com This metabolic conversion is a key step in the mechanism of toxicity for many pyrrolizidine alkaloids. mdpi.com

The chemical synthesis of a dehydro-pyrrolizidine alkaloid can be mimicked in the laboratory using various oxidizing agents. A common method involves the use of reagents like manganese dioxide (MnO2) or potassium permanganate (B83412) (KMnO4) to dehydrogenate the pyrrolizidine nucleus.

Table 1: General Reactions for the Formation of Dehydro-pyrrolizidine Alkaloids

| Precursor Type | Reagent | Product |

| Pyrrolizidine Alkaloid (e.g., this compound) | Oxidizing Agent (e.g., MnO2) | Dehydro-pyrrolizidine Alkaloid (e.g., Dehydro-Isoline) |

It is important to note that dehydro-pyrrolizidine alkaloids are highly reactive electrophiles and are prone to react with nucleophiles, making their isolation and characterization challenging.

A plausible synthetic approach to isolinecic acid could involve:

Aldol reactions: To form the carbon-carbon bonds and introduce hydroxyl groups.

Asymmetric synthesis: To control the stereochemistry of the chiral centers.

Protection-deprotection strategies: To manage the multiple functional groups present in the molecule.

Syntheses of other necic acids, such as nemorensic acid, have been achieved through novel fragmentation reactions of ε-halo-α,β-unsaturated esters promoted by samarium iodide. acs.org Such strategies could potentially be adapted for the synthesis of isolinecic acid.

Semi-synthetic Modifications and Derivative Creation

Semi-synthesis, which involves the chemical modification of the naturally occurring this compound, is a valuable approach for creating a library of derivatives for pharmacological evaluation. nih.gov These modifications can target either the necine base or the necic acid moiety.

Potential semi-synthetic modifications of this compound include:

Esterification/Acylation: The hydroxyl groups on the necic acid portion of this compound can be esterified or acylated to produce derivatives with altered lipophilicity and pharmacokinetic properties. rsc.org

Modification of the Necine Base: The tertiary amine of the retronecine base can be converted to its N-oxide, a common form of pyrrolizidine alkaloids in plants. core.ac.uk Additionally, the double bond in the necine base can be reduced or epoxidized to create new analogues.

Amide Analogues: The ester linkages can be replaced with amide bonds to create more stable analogues. This can be achieved by hydrolyzing the ester groups and then coupling the resulting necine base and necic acid with an amide bond-forming reagent. rsc.org

The creation of these derivatives allows for a systematic investigation of the structure-activity relationship of this compound, potentially leading to the discovery of new compounds with enhanced therapeutic properties and reduced toxicity. nih.gov

Table 2: Examples of Potential Semi-Synthetic Derivatives of this compound

| Modification Site | Reaction Type | Potential Derivative |

| Necic Acid Hydroxyls | Acylation | Diacetyl-Isoline |

| Necine Base Nitrogen | Oxidation | This compound N-oxide |

| Ester Linkage | Hydrolysis and Amidation | This compound Diamide |

Metabolic and Biotransformation Pathways of Isoline

In Vivo Biotransformation Studies

Metabolite Profiling in Biological Fluids (e.g., Rat Urine and Bile)

Isoline is rapidly metabolized in rodent liver microsomes, leading to the formation of two primary metabolites: M1 (bisline) and M2 (bisline lactone) nih.govresearchgate.netoup.comnih.gov. Studies comparing the metabolism of this compound with other pyrrolizidine (B1209537) alkaloids like clivorine (B1239113) and monocrotaline (B1676716) in rat and mouse liver microsomes have shown that this compound is metabolized more rapidly oup.comresearchgate.net. Furthermore, mouse liver microsomes exhibit a higher metabolic activity towards this compound compared to rat liver microsomes oup.comresearchgate.net.

The formation of M1 and M2 occurs in the presence or absence of an NADPH-generating system when incubated with liver microsomes, but not in cytosolic incubations nih.govnih.govresearchgate.net. High-performance liquid chromatography (HPLC) coupled with ion-trap mass spectrometry has been employed for the analysis and identification of this compound and its metabolites in biological fluids such as rat urine and bile nih.govwikipedia.org. While these analytical methods confirm the presence and allow for the identification of metabolites in biological samples, detailed quantitative data tables specifically outlining the concentrations or excretion rates of this compound, bisline (B1604929), and bisline lactone in rat urine and bile from in vivo studies were not explicitly provided in the available search results.

A summary of the in vitro metabolism of this compound by rodent liver microsomes indicates the production of M1 and M2.

Table 1: In Vitro Metabolism of this compound by Rodent Liver Microsomes

| Compound | Description | Production in Liver Microsomes (NADPH-generating system) | Production in Cytosol |

| This compound | Parent compound | Decreased | No significant change |

| M1 (Bisline) | Deacetylated metabolite | Produced | Not produced |

| M2 (Bisline Lactone) | Ring-fission and lactonization product of M1 | Produced | Not produced |

Characterization of Conjugated Metabolites (e.g., Glucuronides)

Beyond Phase I metabolism, this compound can also undergo Phase II conjugation reactions. Notably, this compound, along with other hepatotoxic pyrrolizidine alkaloids such as senecionine, monocrotaline, and adonifoline, can be conjugated to glucuronic acid by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) in human liver microsomes researchgate.net. This process, known as N-glucuronidation, represents a significant metabolic pathway for these compounds researchgate.net. Glucuronidation is a crucial detoxification mechanism that involves the addition of a water-soluble glucuronic acid group to a molecule, thereby increasing its polarity and facilitating its excretion from the body via urine or bile nih.govnih.gov.

Mechanistic Insights into this compound Metabolism

The biotransformation of this compound involves specific enzymatic reactions that lead to its detoxification.

Deacetylation Mechanisms

A primary metabolic pathway for this compound is deacetylation, resulting in the formation of M1, identified as bisline nih.govresearchgate.netnih.gov. This deacetylation reaction is predominantly catalyzed by hepatic esterase(s) in rodents nih.govresearchgate.netnih.gov. The activity and response of these esterase(s) to various inhibitors differ between rat and mouse liver microsomes, suggesting that distinct key isozymes or combinations of enzymes may be responsible for this compound's deacetylation in different species nih.govresearchgate.net.

Studies have shown that the formation of these deacetylated metabolites is significantly inhibited by esterase inhibitors such as triorthocresyl phosphate (B84403) (TOCP) and phenylmethylsulfonyl fluoride (B91410) (PMSF) researchgate.netnih.gov. In contrast, cytochrome P450 (P450) inhibitors, such as alpha-naphthoflavone (B191928) and proadifen (B1678237) (SKF 525A), have no effect or only a partial inhibitory effect on the formation of these metabolites researchgate.netnih.gov. This indicates that hepatic esterase(s) play a principal role in the detoxification of this compound through rapid deacetylation in vivo researchgate.netnih.gov.

Molecular and Cellular Mechanistic Investigations of Isoline

Cellular Responses and Pathway Modulation

Investigations into isoline's cellular effects reveal its capacity to modulate key intracellular pathways, including glutathione (B108866) levels, oxidative stress mechanisms, and energy metabolism.

Modulation of Intracellular Glutathione (GSH) Levels

This compound significantly impacts intracellular glutathione (GSH) levels within cells. Studies conducted on human normal liver L-02 cells demonstrated that this compound decreases cellular GSH and the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) in a manner dependent on both time and concentration. biocrick.comnih.govpsu.edu This reduction in GSH levels suggests a disruption of the cell's antioxidant defense system. Further supporting the critical role of GSH, pretreatment of L-02 cells with L-Buthionine-S-R-sulfoximine (BSO), an inhibitor of GSH biosynthesis, led to a further decrease in cell viability when subsequently exposed to this compound. biocrick.comnih.govpsu.edu This indicates that cellular GSH is crucial in mitigating this compound-induced cytotoxicity. Moreover, direct interaction between this compound and GSH was evidenced by the identification of adducts formed between the two compounds in L-02 cells, suggesting a conjugative mechanism. nih.govpsu.edu The findings collectively underscore the importance of GSH in regulating this compound-induced cytotoxicity, proposing that strategies to replenish cellular GSH could offer a potential preventative measure against this compound-induced hepatotoxicity. nih.govpsu.edu

Table 1: Impact of this compound on Intracellular Glutathione (GSH) in L-02 Cells

| Parameter | Observation | Reference |

| Cellular GSH levels | Decreased in a time- and concentration-dependent manner | biocrick.comnih.govpsu.edu |

| Ratio of GSH to GSSG | Decreased in a time- and concentration-dependent manner | biocrick.comnih.govpsu.edu |

| Effect of BSO pretreatment (25 μM, 24h) | Further decreased cell viability after this compound exposure | biocrick.comnih.govpsu.edu |

| This compound-GSH adducts | Identified in L-02 cells, indicating direct conjugation | nih.govpsu.edu |

Oxidative Stress Induction Mechanisms at the Cellular Level

This compound is recognized for its ability to induce oxidative stress at the cellular level. Research has shown that this compound causes oxidative injury across various organs in mice, with the liver identified as the most susceptible organ. biocrick.com Evidence of this oxidative damage includes confirmed lipid peroxidation following this compound exposure. nih.govbiocrick.com Proteomic analyses of liver samples from mice treated with this compound revealed significant alterations in protein expression. Out of approximately 13 differentially expressed proteins identified, 9 were found to be involved in processes related to oxidative stress or cellular energy metabolism. nih.gov This suggests that this compound's toxicity is partly mediated through the induction of oxidative stress, which can lead to cellular damage by directly degrading essential biological macromolecules like proteins, DNA, and lipids, or by mediating signaling pathways. nih.govmdpi.com

Table 2: Proteomic Findings Related to this compound-Induced Cellular Changes

| Category of Proteins Affected | Number of Differentially Expressed Proteins | Primary Involvement | Reference |

| Total Differentially Expressed | Approximately 13 | Various cellular processes | nih.gov |

| Subset of Affected Proteins | 9 | Oxidative stress or cellular energy metabolism | nih.gov |

Energy Metabolism Disruption through ATPase Activity

The disruption of cellular energy metabolism is another significant mechanistic aspect of this compound's action. ATPase assays have confirmed that this compound leads to the disruption of energy metabolism. nih.govbiocrick.com This is consistent with proteomic findings that identified differentially expressed proteins involved in cellular energy metabolism in this compound-treated subjects. nih.gov ATPases are enzymes crucial for cellular energy processes, as they utilize the hydrolysis of adenosine (B11128) triphosphate (ATP) to provide energy for various cellular functions. nih.gov Therefore, the confirmed disruption of ATPase activity by this compound indicates a direct impact on the cell's ability to generate and utilize energy, which can have broad implications for cellular homeostasis and function. numberanalytics.com

Interaction with Cellular Components

Beyond general cellular responses, specific investigations have explored how this compound interacts with distinct cellular components, including the identification of potential protein targets and its influence on apoptotic pathways.

In Silico Identification of Potential Protein Targets

To understand the molecular basis of this compound's effects, in silico methods have been employed for the identification of potential protein targets. An in silico drug target searching program, INVDOCK, successfully identified two potential protein targets for this compound. nih.govbiocrick.com These computational predictions are supported by and align with the results obtained from proteomic analyses, reinforcing the validity of the identified targets. nih.govbiocrick.com In silico techniques, such as reverse docking and molecular docking, are valuable tools in drug discovery and mechanistic studies. They enable the prediction of ligand-protein interactions by assessing how a compound fits into the binding pocket of a protein, thereby identifying potential therapeutic targets and informing about their druggability. nih.govresearchgate.netfrontiersin.orgmdpi.comoup.com

Table 3: In Silico Identification of this compound's Protein Targets

| Method Used | Outcome | Supporting Evidence | Reference |

| INVDOCK (in silico program) | Identified 2 potential protein targets | Supported by proteomic analysis | nih.govbiocrick.com |

Investigations of Apoptotic Pathways (e.g., Bcl-xL Degradation, Mitochondrial Mediation)

This compound, similar to other pyrrolizidine (B1209537) alkaloids (PAs), has been shown to induce apoptosis in hepatocytes. Studies indicate that this compound decreases the viability of mouse hepatocytes in a concentration-dependent manner. nih.gov A key mechanism underlying this effect involves the degradation of the anti-apoptotic protein Bcl-xL. nih.gov The degradation of Bcl-xL is a critical step that leads to the activation of the mitochondrial-mediated apoptotic pathway. nih.gov The mitochondrial intrinsic apoptotic pathway is a major route of programmed cell death, initiated by various intracellular stresses. This pathway is tightly regulated by the Bcl-2 family of proteins, including Bcl-xL, which control the permeabilization of the outer mitochondrial membrane. mdpi.comscielo.org.arnih.gov The reduction or degradation of anti-apoptotic proteins like Bcl-xL promotes the progression of apoptosis, highlighting a significant cellular mechanism through which this compound exerts its effects. nih.govmdpi.comnih.gov

Enzyme-Specific Mechanistic Studies

The metabolism of this compound is a critical determinant of its biological activity, with specific enzyme systems playing a pivotal role in its biotransformation. Research has elucidated that hepatic esterases are key enzymes involved in the detoxification of this compound, distinguishing this pathway from other metabolic routes such as those mediated by cytochrome P450 enzymes nih.govajol.info.

Role of Hepatic Esterase(s) in Detoxification Mechanisms at the Cellular Level

In vitro studies utilizing rodent liver microsomes have demonstrated that this compound undergoes rapid metabolism primarily through the action of hepatic esterases nih.govajol.info. This enzymatic process leads to the formation of two main polar metabolites: bisline (B1604929) (M1), which is a deacetylated derivative of this compound, and bisline lactone (M2) nih.govajol.info.

The involvement of esterases in this detoxification pathway is strongly supported by inhibition studies. The formation of both bisline and bisline lactone was completely suppressed in the presence of known esterase inhibitors, such as triorthocresyl phosphate (B84403) (TOCP) and phenylmethylsulfonyl fluoride (B91410) (PMSF) nih.gov. Conversely, cytochrome P450 (P450) inhibitors, including alpha-naphthoflavone (B191928) and proadifen (B1678237) (SKF 525A), exhibited no or only partial inhibitory effects on the formation of these metabolites, confirming that microsomal esterase(s), rather than P450 isozymes, are the primary enzymes responsible for this compound deacetylation nih.gov.

Furthermore, in vivo investigations have underscored the critical detoxification role of hepatic esterases. This compound-induced hepatotoxicity in rodents was significantly enhanced when esterase activity was inhibited by TOCP, while it was reduced by the P450 inhibitor SKF 525A nih.gov. This demonstrates that rapid deacetylation by hepatic esterase(s) serves as a principal detoxification mechanism for this compound in living systems nih.govwikipedia.org. Comparative toxicity tests have also shown that this compound induces substantially higher hepatic injury than its metabolite bisline, reinforcing the concept that esterase-mediated hydrolysis is a crucial detoxification pathway against this compound-induced liver damage ajol.info. This contrasts with the bioactivation pathways of other pyrrolizidine alkaloids, which often involve hepatic cytochrome P-450 leading to the formation of chemically reactive pyrroles ajol.info.

Substrate Specificity of Esterases towards this compound and Related Esters

The metabolic rate of this compound by liver microsomal esterases exhibits notable differences when compared to other pyrrolizidine alkaloids. Studies have shown that this compound is metabolized more rapidly by both rat and mouse liver microsomes than clivorine (B1239113) and monocrotaline (B1676716) nih.govajol.infonih.gov. Furthermore, mouse liver microsomes demonstrate a higher and more complete metabolic activity towards this compound compared to rat liver microsomes ajol.infonih.gov.

The specific esterase isozymes involved in this compound deacetylation appear to vary across species, as indicated by the differing activities and responses to inhibitors observed in rat and mouse liver microsomes nih.govnih.gov. This suggests that distinct key isozymes or combinations thereof may be responsible for the deacetylation process in different rodent species nih.govnih.gov.

Esterases, as a general class of carboxylic ester hydrolases, are known to catalyze the cleavage and formation of ester bonds fishersci.ca. They typically exhibit maximal activity towards water-soluble or emulsified esters of short-chain carboxylic acids, generally those with fewer than 10 carbon atoms fishersci.canih.gov. Some esterases may even display a narrower substrate specificity, preferring fatty acid esters containing only 2 to 4 carbon atoms nih.gov. The structural characteristics of the enzyme's substrate-binding pocket play a significant role in determining its substrate specificity. For instance, the presence of specific aromatic amino acid residues within the binding pocket can create steric hindrance, thereby narrowing the range of carbon chain lengths of the ester substrates that the enzyme can effectively catalyze fishersci.ca.

Table 1: Comparative Metabolism Rates of Pyrrolizidine Alkaloids by Liver Microsomes

| Pyrrolizidine Alkaloid | Relative Metabolism Rate (Rat Liver Microsomes) | Relative Metabolism Rate (Mouse Liver Microsomes) |

| This compound | High nih.govajol.infonih.gov | Very High nih.govajol.infonih.gov |

| Clivorine | Lower than this compound nih.govajol.info | Lower than this compound nih.govajol.info |

| Monocrotaline | Lower than this compound nih.govajol.info | Lower than this compound nih.govajol.info |

Table 2: Effect of Inhibitors on this compound Metabolism by Hepatic Esterases

| Inhibitor Type | Specific Inhibitor | Effect on this compound Metabolism (Deacetylation) | Effect on this compound-Induced Hepatotoxicity (in vivo) |

| Esterase Inhibitors | Triorthocresyl phosphate (TOCP) | Complete Inhibition nih.gov | Enhanced nih.gov |

| Phenylmethylsulfonyl fluoride (PMSF) | Complete Inhibition nih.gov | Not specified nih.gov | |

| Cytochrome P450 Inhibitors | Alpha-naphthoflavone | No Inhibition nih.gov | Not specified nih.gov |

| Proadifen (SKF 525A) | Partial Inhibition nih.gov | Reduced nih.gov |

Advanced Analytical Methodologies for Isoline Research

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of complex mixtures, including Isoline and its metabolites. Its versatility and precision make it indispensable in metabolic studies.

Method Development for this compound and Metabolites

A robust HPLC assay has been developed for the simultaneous determination of this compound and its two primary metabolites, M1 (bisline) and M2 (bisline lactone) uni-goettingen.deuni.lu. These metabolites are generated during the in vitro metabolism of this compound by rat and mouse microsomal enzyme systems uni-goettingen.de. The analytical procedure typically involves a direct injection of pre-treated microsomal reaction mixture aliquots onto a conventional reversed-phase analytical column (e.g., 150 x 4.6 mm), often complemented with a short RP-18 guard column uni-goettingen.de.

Application in Metabolic Profiling

The developed HPLC method has been successfully applied to quantify intact this compound and its pH- and thermally labile metabolites produced in rat and mouse liver microsomal incubations uni-goettingen.deuni.lu. This application is critical for metabolic profiling, which aims to comprehensively analyze small molecules (metabolites) within biological systems thegoodscentscompany.comijpsr.com. By employing this established method, the in vitro metabolic pathway of this compound can be elucidated and compared with the metabolism of other pyrrolizidine (B1209537) alkaloids, such as clivorine (B1239113) and monocrotaline (B1676716), in rodent liver microsomes uni-goettingen.dehznu.edu.cn. HPLC is a widely utilized technique in metabolomics research, providing insights into drug response and disease mechanisms by measuring metabolite levels in biofluids ijpsr.comnih.gov.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS) techniques are pivotal for the identification and quantification of chemical compounds due to their high sensitivity, resolution, and ability to characterize a broad spectrum of metabolites thegoodscentscompany.com. When coupled with chromatographic separation, MS provides detailed structural information.

HPLC-Ion Trap Mass Spectrometry for Metabolite Analysis

High-Performance Liquid Chromatography coupled with Ion Trap Mass Spectrometry (HPLC-IT-MS) is a powerful tool for the analysis of this compound metabolites. This hyphenated technique enables the simultaneous quantification of multiple drugs and the detection of their metabolites. Studies have utilized HPLC-ion trap mass spectrometric analysis for the identification and characterization of this compound metabolites in biological matrices such as rat urine and bile. Furthermore, liquid chromatography/electrospray ionization tandem mass spectrometry (ion trap) has been employed to identify adducts of this compound and glutathione (B108866) (GSH) in cellular models, providing crucial insights into its metabolic transformations.

Electrospray Ionization (ESI) and MSn Approaches

Electrospray Ionization (ESI) is a widely adopted "soft ionization" technique in mass spectrometry, particularly advantageous for analyzing large, polar biomolecules like drug metabolites, as it produces ions with minimal fragmentation. ESI facilitates the transfer of ionic species from solution into the gas phase, enabling sensitive analysis.

Multistage Mass Spectrometry (MSn), when combined with ESI (ESI-MSn), offers in-depth structural elucidation by selecting and fragmenting ions in a series of stages. This approach is highly valuable in metabolomics and pharmaceutical research for the comprehensive characterization of drug molecules and their metabolites. ESI in the positive scan mode, coupled with MSn, has been applied in the analysis of chemical constituents, further demonstrating its utility in complex chemical investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of chemical compounds, offering detailed insights into molecular connectivity, conformation, and stereochemistry.

In this compound research, NMR analysis has been instrumental in confirming the purity and identity of isolated this compound, as well as its major metabolites, M1 and M2 uni-goettingen.de. The structures of this compound and its related compound, bisline (B1604929), have been determined through advanced analytical techniques, including NMR spectroscopy, alongside mass spectrometry and degradation studies.

NMR provides information based on the chemical environment of atomic nuclei, yielding chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs). Both one-dimensional (1D) NMR techniques, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR experiments are routinely employed. 2D NMR techniques, including Correlated Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC)/Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for resolving complex spectra and establishing through-bond and through-space correlations, which are crucial for assigning the complete three-dimensional structure of molecules.

Theoretical Chemistry and Computational Studies of Isoline

Quantum Chemical Calculations of Isoline and its Derivatives

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of chemical compounds. These calculations provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies, which are fundamental to understanding a molecule's intrinsic properties. For pyrrolizidine (B1209537) alkaloids (PAs), the class of compounds to which this compound belongs, DFT has been employed to study intramolecular interactions. genecards.org While specific detailed quantum chemical calculations focusing solely on this compound (PubChem CID 185716) are not extensively documented in the public domain, the application of DFT to PAs, including this compound, allows for the revelation of their geometrical and electronic properties, which are crucial for understanding their behavior. genecards.org

Molecular Modeling and Docking Studies of this compound with Biological Targets

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecule (e.g., a protein receptor or enzyme). These methods are invaluable in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of ligand-target interactions.

In the context of this compound, molecular docking and dynamics simulations have been utilized to explore its potential biological targets. One study specifically identified IκB kinase β (IKKB), a key enzyme in the NF-κB signaling pathway, as a stable target for this compound, reporting a docking score of -8.4. uniprot.org This suggests a strong predicted binding affinity between this compound and IKKB.

Furthermore, broader computational biology methods, including machine learning and structural similarity approaches combined with molecular docking, have been applied to a wide range of pyrrolizidine alkaloids (PAs), including those structurally related to this compound. These studies have predicted the muscarinic acetylcholine (B1216132) receptor M1 as a potential biological target for PAs, demonstrating good binding affinities for these compounds to the receptor. rcsb.org

The docking scores provide a quantitative measure of the predicted binding affinity, where more negative values generally indicate stronger binding.

Table 1: Predicted Docking Interactions of this compound and Pyrrolizidine Alkaloids with Biological Targets

| Compound | Biological Target | Docking Score (kcal/mol) | Target UniProt ID (Human) | Reference |

| This compound | IKKB | -8.4 | O14920 | uniprot.org |

| Pyrrolizidine Alkaloids (general) | Muscarinic Acetylcholine Receptor M1 | Good binding affinities (specific values not provided in source) | P11229 | rcsb.org |

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of compounds and their biological activity. Computational approaches significantly accelerate SAR prediction by analyzing large datasets of compounds and their activities to build predictive models.

For pyrrolizidine alkaloids, computational methods have been instrumental in investigating their hepatotoxicity mechanisms and predicting SARs. For instance, reverse docking and stepwise multiple linear regressions were employed to identify potential protein targets in glutathione (B108866) (GSH) metabolism, specifically glutathione S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1), as characteristic targets for toxic PAs. genecards.orgthermofisher.com This "targets pattern" can distinguish toxic PAs from non-toxic compounds with high accuracy, suggesting a common mechanism of hepatotoxicity involving interference with detoxification processes in GSH metabolism. genecards.orgthermofisher.com While these studies focus on the broader class of PAs and their toxicity, the methodologies employed are directly applicable to understanding the SAR of individual compounds like this compound within this class. The identification of key protein interactions through computational means provides a basis for predicting how structural modifications in this compound or its derivatives might impact their biological effects.

Table 2: Key Protein Targets Identified in Computational SAR Studies of Pyrrolizidine Alkaloids

| Protein Target | UniProt ID (Human) | Role in PA Toxicity (Computational Prediction) | Reference |

| Glutathione S-transferase A1 (GSTA1) | P08263 | Identified as a characteristic target for toxic PAs, interfering with detoxification in GSH metabolism. | genecards.orgthermofisher.com |

| Glutathione peroxidase 1 (GPX1) | P07203 | Identified as a characteristic target for toxic PAs, interfering with detoxification in GSH metabolism. | genecards.orgthermofisher.com |

Future Research Directions and Emerging Methodologies

Elucidation of Uncharacterized Metabolic Pathways of Isoline

The biotransformation of this compound is a critical area of investigation, as its metabolism is directly linked to its toxicity. While some metabolic pathways have been identified, a complete picture remains elusive. The primary known metabolites of this compound are M1 (bisline) and M2 (bisline lactone), which have been identified through in vitro studies using rat and mouse liver microsomal enzyme systems nih.gov.

Key research questions in this area include:

What are the minor metabolites of this compound in various biological systems?

Are there significant inter-species differences in this compound metabolism?

What are the specific enzymes responsible for each step of this compound's biotransformation?

How do genetic polymorphisms in metabolic enzymes affect the metabolic profile of this compound?

Table 1: Known and Potential Areas of Investigation for this compound Metabolism

| Aspect of Metabolism | Known Information | Future Research Directions |

|---|---|---|

| Primary Metabolites | M1 (Bisline), M2 (Bisline lactone) nih.gov | Identification of minor and novel metabolites. |

| Enzymes Involved | Liver microsomal enzymes nih.gov | Pinpointing specific CYP450 and other enzyme isoforms. |

| Metabolic Pathways | In vitro production of M1 and M2 nih.gov | Characterization of divergent and secondary metabolic pathways nih.gov. |

| In Vivo Fate | Limited data available. | Comprehensive in vivo studies in multiple animal models. |

Advanced Computational Modeling for this compound Mechanism Prediction

Computational modeling has become an indispensable tool in toxicology and pharmacology for predicting the behavior of chemical compounds in biological systems. nih.gov For this compound, advanced computational methods can help to predict its mechanism of action, potential adverse effects, and metabolic fate. nih.govresearchgate.net These in silico approaches can significantly reduce the need for extensive animal testing and provide valuable insights to guide further experimental studies. nih.gov

Machine learning algorithms and quantitative structure-activity relationship (QSAR) models are being developed to correlate the chemical structure of this compound and its metabolites with their biological activities. nih.govmdpi.com These models can help predict the toxicity of this compound and identify the structural features that are most critical for its adverse effects. Furthermore, molecular docking simulations can be employed to visualize how this compound interacts with specific enzymes and receptors at the molecular level, providing a deeper understanding of its mechanism of action.

Future directions in the computational modeling of this compound include:

Development of more accurate QSAR models for predicting hepatotoxicity.

Integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to create comprehensive systems biology models. nih.gov

Application of artificial intelligence and deep learning techniques for more sophisticated prediction of metabolic pathways and toxicity endpoints. nih.govresearchgate.net

Use of physiologically based pharmacokinetic (PBPK) modeling to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in different species, including humans.

Table 2: Computational Approaches for this compound Research

| Modeling Technique | Application to this compound Research | Potential Insights |

|---|---|---|

| QSAR | Predicting hepatotoxicity based on chemical structure. | Identification of key toxicophores. |

| Molecular Docking | Simulating the interaction of this compound with metabolic enzymes. | Understanding enzyme inhibition or activation mechanisms. |

| Machine Learning | Analyzing complex datasets to predict adverse outcomes. researchgate.net | Early prediction of potential toxicities. researchgate.net |

| Systems Biology Modeling | Integrating multi-omics data to understand network-level effects. nih.gov | Holistic view of this compound's impact on biological systems. |

Development of Novel Analytical Approaches for this compound and its Metabolites

Accurate and sensitive analytical methods are crucial for studying the pharmacokinetics and metabolism of this compound. High-performance liquid chromatography (HPLC) is a well-established technique for the simultaneous determination of this compound and its major metabolites, M1 and M2. nih.gov This method has demonstrated excellent precision and accuracy in analyzing samples from in vitro microsomal incubations. nih.gov

However, there is a continuous need for the development of more advanced analytical approaches with improved sensitivity, specificity, and throughput. The complexity of biological matrices necessitates sophisticated techniques to detect and quantify low-abundance metabolites.

Emerging analytical methodologies that could be applied to this compound research include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly with high-resolution mass spectrometry (HRMS) analyzers like time-of-flight (TOF) or Orbitrap, LC-MS offers superior sensitivity and specificity for identifying and quantifying a wide range of metabolites, including those that are novel or present at trace levels. mdpi.comnih.gov

Ion Mobility Spectrometry: This technique can be coupled with mass spectrometry to separate isomeric and isobaric metabolites, which is often a challenge in metabolomics studies. researchgate.net

Cryogenic Infrared Spectroscopy: Provides detailed structural information, aiding in the unambiguous identification of metabolite isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown metabolites and for profiling the metabolome in a non-destructive manner. nih.gov

The development of these novel analytical workflows will be instrumental in advancing our understanding of this compound's metabolic fate and in supporting more comprehensive toxicological assessments. mdpi.comresearchgate.net

Table 3: Comparison of Analytical Techniques for this compound and Metabolite Analysis

| Analytical Technique | Advantages | Disadvantages |

|---|---|---|

| HPLC | Reliable, good precision and accuracy for known metabolites. nih.gov | May lack sensitivity for trace-level metabolites. |

| LC-MS/HRMS | High sensitivity and specificity, capable of identifying unknown compounds. mdpi.com | More complex instrumentation and data analysis. |

| Ion Mobility-MS | Separation of isomers. researchgate.net | Emerging technology, not yet widely adopted. |

| NMR Spectroscopy | Excellent for structural elucidation, non-destructive. nih.gov | Lower sensitivity compared to MS-based methods. |

Q & A

Q. How do isoline maps address spatial variability in environmental data, and what methodological steps ensure their accuracy?

this compound maps represent continuous spatial data (e.g., temperature, elevation) by interpolating discrete data points into contour lines. Key steps include:

- Data collection : Ensure uniform sampling density to minimize interpolation errors .

- Interpolation method selection : Compare kriging, inverse distance weighting, or spline techniques based on data distribution and error tolerance .

- Validation : Cross-validate with ground-truth measurements or secondary datasets to assess map reliability .

What criteria define a robust research question for this compound-based studies in climatology?

A strong research question should follow the PICOT framework:

- Population/Problem : Define the geographic scope (e.g., tropical regions).

- Intervention/Indicator : Specify the variable (e.g., precipitation isolines).

- Comparison/Control : Contrast with non-isoline methods (e.g., choropleth maps).

- Outcome : Identify measurable impacts (e.g., anomaly detection accuracy).

- Timeframe : Include temporal resolution (e.g., decadal trends) .

Advanced Research Questions

Q. How can contradictory data from this compound maps be reconciled in multi-scale environmental studies?

Contradictions often arise from interpolation artifacts or sampling biases. Mitigation strategies:

- Sensitivity analysis : Test how interpolation parameters (e.g., grid size) affect results .

- Uncertainty mapping : Overlay confidence intervals or error margins on isolines .

- Triangulation : Combine this compound data with remote sensing or ground surveys to resolve discrepancies .

Q. What experimental designs optimize this compound integration with machine learning for predictive modeling?

- Feature engineering : Use isolines as input layers in convolutional neural networks (CNNs) to capture spatial gradients .

- Validation protocols : Split datasets into training (historical isolines) and testing (real-time sensor data) phases .

- Limitations : Address overfitting risks by incorporating noise-reduction algorithms (e.g., Gaussian smoothing) .

Q. How do this compound methods enhance linear programming models in resource allocation studies?

Isolines define constraints or objective functions in optimization models. For example:

- Agricultural planning : Use elevation isolines to model irrigation efficiency .

- Energy grids : Map wind speed isolines to optimize turbine placement .

- Methodological synergy : Combine with corner-point analysis to balance computational efficiency and accuracy .

Methodological Challenges

Q. What statistical frameworks validate this compound maps against competing spatial representations?

- Goodness-of-fit tests : Calculate RMSE or MAE between this compound-predicted and observed values .

- Spatial autocorrelation : Use Moran’s I to assess clustering artifacts in this compound-derived data .

- Comparative studies : Publish replication studies contrasting this compound performance with heatmaps or dot density maps .

Q. How can this compound studies adhere to ethical standards in data collection and interpretation?

- Bias mitigation : Disclose sampling limitations (e.g., urban vs. rural data gaps) .

- Transparency : Share interpolation algorithms and raw datasets in supplementary materials .

- Stakeholder engagement : Collaborate with local communities to contextualize this compound patterns (e.g., flood risk maps) .

Data Presentation Guidelines

Q. What visualization best practices enhance this compound map interpretability in peer-reviewed publications?

- Contrast : Use divergent color schemes for positive/negative anomalies (e.g., blue-red gradients) .

- Annotation : Label critical isolines (e.g., sea-level rise thresholds) and provide a scale bar .

- Reproducibility : Include GIS software parameters (e.g., QGIS version, interpolation settings) .

Future Research Directions

Q. What emerging technologies could disrupt traditional this compound methodologies?

- AI-driven interpolation : Leverage generative adversarial networks (GANs) to predict isolines from sparse data .

- Real-time dynamic maps : Integrate IoT sensor networks for live this compound updates .

- Ethical AI : Develop frameworks to audit algorithmic biases in automated this compound generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.